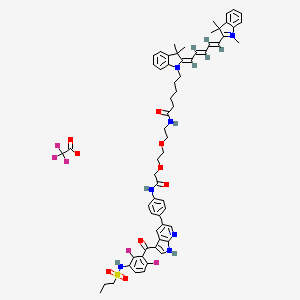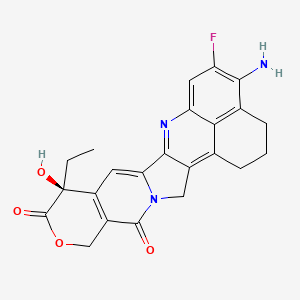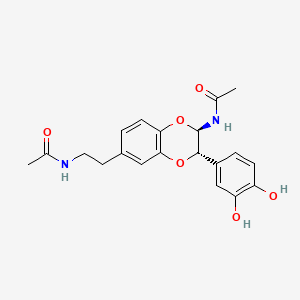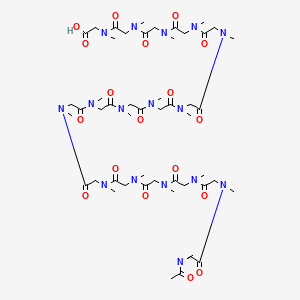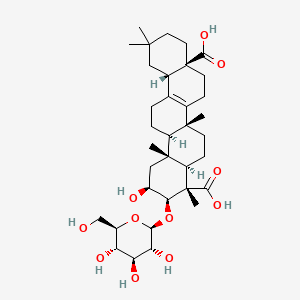
Fallaxsaponin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fallaxsaponin A is a natural triterpenoid saponin isolated from the roots of Polygala species, particularly Polygala japonica and Polygala fallax . It is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects . The compound has a molecular formula of C35H54O11 and a molecular weight of 650.80 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fallaxsaponin A is typically isolated from the roots of Polygala species using a combination of chromatographic techniques. The process involves:
Extraction: The dried roots are extracted with ethanol.
Fractionation: The extract is partitioned using solvents like petroleum ether, ethyl acetate, and n-butanol.
Purification: The fractions are further purified using silica gel column chromatography and Sephadex LH-20 column chromatography.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Fallaxsaponin A undergoes various chemical reactions, including:
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to yield its aglycone and sugar moieties.
Oxidation: It can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis Products: Aglycone (senegenic acid) and glucose.
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Fallaxsaponin A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of saponins and their chemical properties.
Mécanisme D'action
Fallaxsaponin A exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotective: It enhances neuronal survival and function by modulating oxidative stress, apoptosis, and neuroinflammation pathways.
Molecular Targets: Key molecular targets include inflammatory cytokines, oxidative stress markers, and apoptotic proteins.
Comparaison Avec Des Composés Similaires
Fallaxsaponin A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Tenuifolin: Another triterpenoid saponin from Polygala species with neuroprotective effects.
Presenegenin: A related saponin with anti-inflammatory properties.
Uniqueness:
Structure: The specific arrangement of sugar moieties and the aglycone in this compound contributes to its unique biological activities.
Biological Activities: While similar compounds may share some activities, this compound’s combination of anti-inflammatory and neuroprotective effects is particularly notable.
Propriétés
Formule moléculaire |
C35H54O11 |
|---|---|
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C35H54O11/c1-31(2)12-13-35(30(43)44)11-8-18-17(19(35)14-31)6-7-22-32(18,3)10-9-23-33(22,4)15-20(37)27(34(23,5)29(41)42)46-28-26(40)25(39)24(38)21(16-36)45-28/h19-28,36-40H,6-16H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,32-,33+,34-,35+/m0/s1 |
Clé InChI |
UAXIOJAXXUIGDJ-XQYJPQPQSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
SMILES canonique |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


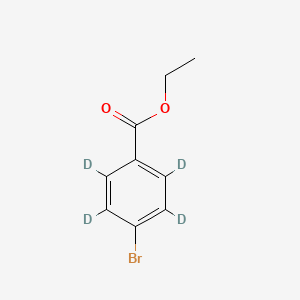
![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
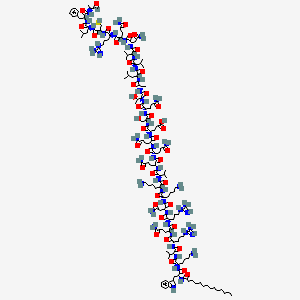
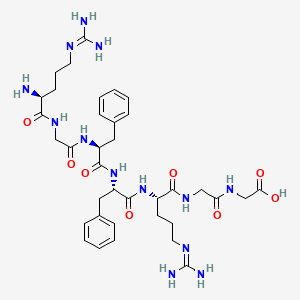

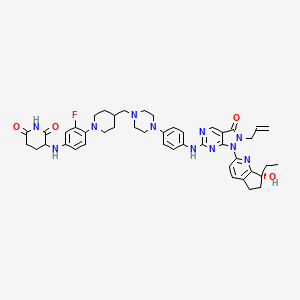
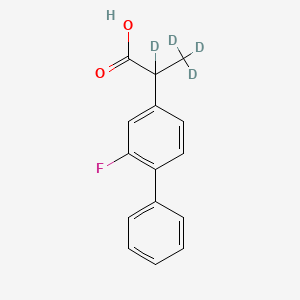
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)

